molecular formula C3H6S3 B1206562 1,2,3-Trithiane CAS No. 3325-33-5

1,2,3-Trithiane

Cat. No. B1206562
CAS RN: 3325-33-5
M. Wt: 138.3 g/mol
InChI Key: BVOMRRWJQOJMPA-UHFFFAOYSA-N
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Description

1,2,3-trithiane is a trithiane.
1, 2, 3-Trithiane, also known as N-trithiane, 8ci, belongs to the class of organic compounds known as trithianes. These are organic compounds containing a six-member aliphatic saturated heterocycle made up of three sulfur atoms and three carbon atoms. Within the cell, 1, 2, 3-trithiane is primarily located in the cytoplasm. 1, 2, 3-Trithiane can be converted into thiocyclam. Outside of the human body, 1, 2, 3-trithiane can be found in onion-family vegetables. This makes 1, 2, 3-trithiane a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. As a Reagent in Organic Synthesis

1,2,3-Trithiane has been utilized in organic synthesis, particularly as a reagent. It serves as a nucleophile or a masked carbonyl group, offering a convenient route to aldehydes. Its preparation involves metalation with n-butyllithium at low temperatures, and it shows solubility in ether, THF, and hexane. This compound is sensitive to air and moisture and requires handling under an inert atmosphere (Chang & Pichlmair, 2007).

2. Thermodynamic Properties

The thermodynamic properties of 1,2,3-Trithiane have been studied using adiabatic calorimetry and DSC. These studies are significant in understanding the compound's thermal stability and reactivity. It showed a specific entropy and enthalpy increment at standard temperatures, and its molar heat capacity was expressed through a polynomial function (Miltenburg & Ekeren, 2002).

3. Electrochemical and Photophysical Properties

1,2,3-Trithiane and its derivatives exhibit unique redox properties, forming colored cationic species upon oxidation. This characteristic is useful in studying electron transfer processes and designing electrochromic materials (Suzuki et al., 2000). Additionally, its photochemical behavior in solution has been a subject of research, with studies focusing on the formation of specific dithioesters as primary photoproducts (Janeba-Bartoszewicz et al., 2006).

4. In Cluster Science

1,2,3-Trithiane has been used in synthesizing tetranuclear silver-alkynyl clusters. These clusters exhibit excellent thermal stability and photoluminescence properties, highlighting the compound's role in the formation of materials with novel optical features (Wang et al., 2021).

5. Sensor Applications

1,2,3-Trithiane has been employed in the development of sensors. For instance, a PVC-based sensor for cerium(III) ions using 1,2,3-Trithiane showed good selectivity and response time, demonstrating its potential in analytical applications (Shamsipur et al., 2001).

6. Studies in Physical Chemistry

Research has also focused on understanding the conformational behavior and reactivity differences in 1,2,3-Trithiane compared to other heterocycles. This includes calorimetric and computational studies to determine its enthalpy of formation and sublimation (Roux et al., 2001).

7. Polymer Science

In polymer science, 1,2,3-Trithiane has been used to control the copolymerization of maleic anhydride with methyl methacrylate, resulting in a copolymer with increased anhydride content. This showcases its role in modifying polymer compositions and properties (Yarmukhamedova et al., 2013).

properties

CAS RN

3325-33-5

Product Name

1,2,3-Trithiane

Molecular Formula

C3H6S3

Molecular Weight

138.3 g/mol

IUPAC Name

trithiane

InChI

InChI=1S/C3H6S3/c1-2-4-6-5-3-1/h1-3H2

InChI Key

BVOMRRWJQOJMPA-UHFFFAOYSA-N

SMILES

C1CSSSC1

Canonical SMILES

C1CSSSC1

melting_point

46°C

Other CAS RN

3325-33-5

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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